molecular formula C15H13N3OS B11288980 N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B11288980
M. Wt: 283.4 g/mol
InChI Key: HEXBFAWWUNGBHO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 2-ethyl aniline with 1,2,3-benzothiadiazole-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Agriculture: The compound is explored for its potential as a fungicide and pesticide due to its ability to disrupt the growth and reproduction of harmful microorganisms.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It interferes with pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
  • N-(2-chlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
  • N-(2-bromophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Uniqueness

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to the presence of the ethyl group at the 2-position of the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

InChI

InChI=1S/C15H13N3OS/c1-2-10-5-3-4-6-12(10)16-15(19)11-7-8-13-14(9-11)20-18-17-13/h3-9H,2H2,1H3,(H,16,19)

InChI Key

HEXBFAWWUNGBHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3

Origin of Product

United States

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